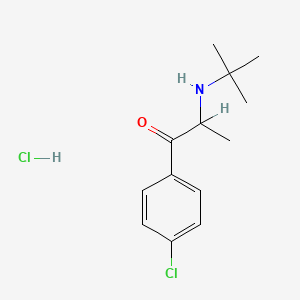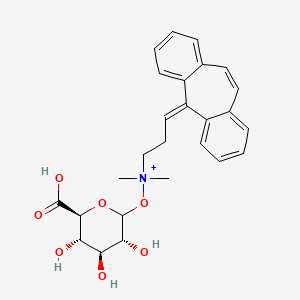![molecular formula C18H19NOS·HBr B602257 4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity) CAS No. 949096-01-9](/img/structure/B602257.png)
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide (Duloxetine Impurity)
説明
“4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide” is known as a Duloxetine impurity . It has a CAS number of 949096-01-9 .
Molecular Structure Analysis
The molecular structure of this compound is denoted as C18H20BrNOS .Physical And Chemical Properties Analysis
The molecular weight of this compound is 378.327 . Other physical and chemical properties are not available in the search results.科学的研究の応用
Interaction with Polymers in Dosage Formulations
4-[3-(Methylamino)-1-(2-thienyl)propyl]-1-naphthalenol Hydrobromide, a Duloxetine impurity, reacts with polymer degradation products or residual free acids in enteric polymers like hydroxypropyl methylcellulose acetate succinate and hydroxypropyl methylcellulose phthalate in drug formulations, forming succinamide and phthalamide impurities (Jansen et al., 1998).
Synthesis and Characterization
The synthesis of this compound, a key intermediate for Duloxetine, has been studied extensively. For instance, an industrial-scale resolution using (S)-mandelic acid as a resolving agent was developed, producing pure (S)-3 with >99.9% e.e. (Sakai et al., 2003). Furthermore, novel N-substituted-acyl-N-methyl-3-(naphthalene-1-yloxy)-3-(2-thienyl)propanamine derivatives of duloxetine were synthesized, indicating potential for the creation of new antidepressant compounds (Liangxi Li, 2011).
Stability and Quantitative Analysis
Methods have been developed for stability and quantitative analysis of Duloxetine and its intermediates. A stability-indicating liquid chromatography method was validated for simultaneous analysis of Duloxetine hydrochloride impurities (Reddy et al., 2010). Additionally, spectrophotometric methods were developed for quantitative analysis of Duloxetine in the presence of its toxic impurity 1-Naphthol (Naguib et al., 2020).
Bioprocess Engineering
In the field of bioprocess engineering, Duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol was synthesized using immobilized Saccharomyces cerevisiae, showcasing a method for producing this compound through biotechnological means (Zhimin et al., 2014).
Chemometric Methods for Drug Analysis
Comparative chemometric methods were developed for duloxetine hydrochloride analysis in the presence of its toxic impurity 1-naphthol, demonstrating the importance of accurate and selective analytical techniques in pharmaceutical analysis (Anwar et al., 2020).
Synthesis of Derivatives
Further studies have explored the synthesis of duloxetine derivatives with acyl, contributing to the broad research on this compound and its potential derivatives (Jing, 2012).
Validated Analytical Methods
Validated analytical methods, such as high-performance thin-layer chromatography, have been developed for the simultaneous separation and quantification of duloxetine hydrochloride and its impurities, crucial for ensuring drug safety and efficacy (Abdelhamid et al., 2020).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS.BrH/c1-19-11-10-16(18-7-4-12-21-18)14-8-9-17(20)15-6-3-2-5-13(14)15;/h2-9,12,16,19-20H,10-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGWEUXXOVJDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=C(C2=CC=CC=C21)O)C3=CC=CS3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676026 | |
| Record name | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
949096-01-9 | |
| Record name | 4-[3-(Methylamino)-1-(thiophen-2-yl)propyl]naphthalen-1-ol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[[2'-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)-4-biphenylyl]methyl]-2-oxo-2,3-dihydro-1H-benzoimidazole-4-carboxylic acid methyl ester](/img/structure/B602174.png)


![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)






![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
